2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide
描述
属性
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S/c1-2-3-14-28-23(30)22-21(19(15-25-22)17-10-6-4-7-11-17)27-24(28)31-16-20(29)26-18-12-8-5-9-13-18/h4,6-7,10-11,15,18,25H,2-3,5,8-9,12-14,16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOBZKOJDJAWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 476.6 g/mol. The structural features include a pyrrolo[3,2-d]pyrimidine core, a thioether linkage, and a cyclohexylacetamide side chain which may contribute to its biological properties.
The primary mechanism of action for this compound appears to involve the inhibition of specific enzymes, particularly EZH2 , which is part of the Polycomb Repressive Complex 2 (PRC2). EZH2 is known to methylate histone H3 at lysine 27 (H3K27), leading to transcriptional repression. By inhibiting EZH2, this compound can potentially reactivate previously silenced genes, making it a candidate for anti-cancer therapies.
Antitumor Activity
Research indicates that 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide exhibits significant antitumor activity against various cancer cell lines. For instance:
- Cell Lines Tested : SU-DHL-6, WSU-DLCL-2, K562.
- Mechanism : Inhibition of EZH2 leads to decreased histone methylation and subsequent activation of tumor suppressor genes.
Cytokine Production
Studies have shown that modifications in the compound's structure can influence its ability to modulate cytokine production:
- Cytokines Assessed : IL-6 and IP-10.
- Findings : Certain derivatives maintained high levels of IP-10 while reducing IL-6 production, suggesting a selective stimulation of the type I interferon pathway.
Structure–Activity Relationship (SAR)
The SAR studies reveal critical insights into how structural modifications affect biological activity:
- Thioether Group : Essential for maintaining the biological activity; modifications that disrupt this group led to loss of function.
- Aryl Substituents : Compounds with specific aryl groups at key positions demonstrated enhanced potency against TLR4-dependent cytokine production.
- Alkyl Substituents : Short alkyl chains at certain positions reduced cytotoxicity while preserving activity.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on TLR4 Activation :
- MTT Assay for Cytotoxicity :
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 476.6 g/mol |
| Primary Target | EZH2 |
| Antitumor Activity | Effective against SU-DHL-6, WSU-DLCL-2, K562 |
| Cytokine Modulation | IL-6 and IP-10 production |
相似化合物的比较
Comparison with Structural Analogs
Structural and Functional Modifications
Key Insights from Comparative Analysis
Impact of Core Structure
- Pyrrolo[3,2-d]pyrimidine vs. Benzothieno/Thieno Cores: The target compound’s pyrrolo-pyrimidine core lacks the sulfur atom present in benzothieno/thieno analogs (e.g., ), which may reduce π-stacking interactions but improve metabolic stability .
Role of Substituents
- N-Substituents (Cyclohexyl vs. In compound 21b (), the 5,6,7-trimethyl and 3-phenyl groups likely confer steric bulk, possibly explaining its TLR4 selectivity versus the target compound’s unsubstituted positions .
- Thioether-Acetamide Linkage: This motif is conserved across analogs (e.g., –4) and critical for bioactivity. In pyridothienopyrimidines (), replacing the acetamide with acetohydrazide retains antibacterial effects, suggesting flexibility in terminal group modifications .
常见问题
Basic Research Questions
Q. What are the critical steps in synthesizing 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis involves multi-step organic reactions, including cyclocondensation of pyrrolo-pyrimidine precursors, thiolation via nucleophilic substitution, and acetamide coupling. Key steps:
- Cyclocondensation : React 3-butyl-4-oxo-pyrrolo[3,2-d]pyrimidine with phenyl-substituted reagents under reflux in anhydrous THF (120°C, 12–18 hrs) .
- Thiolation : Introduce the thio group using Lawesson’s reagent or thiourea derivatives in DMF at 80–90°C, monitored by TLC for completion .
- Acetamide Coupling : React with cyclohexylamine via EDC/HOBt-mediated coupling in dichloromethane (room temperature, 24 hrs) .
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR validate the pyrrolo-pyrimidine core (e.g., δ 8.2–8.5 ppm for aromatic protons) and cyclohexylacetamide substituents (δ 1.2–1.8 ppm for cyclohexyl CH₂) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 479.23) .
- X-ray Crystallography : Optional for absolute configuration (e.g., analogous compounds in show dihedral angles <10° between fused rings) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous pyrrolo-pyrimidine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., MCF-7 cytotoxicity ranges from 15–50 µM in similar compounds) and normalize data using standardized assays (e.g., MTT vs. ATP-lite) .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., butyl vs. ethyl groups at position 3) and measure kinase inhibition (e.g., COX-2 vs. LOX-5) to identify critical functional groups .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or PI3K, correlating with experimental IC₅₀ values .
Q. How can researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetic Profiling :
- ADME : Administer orally (10 mg/kg in rodents) and measure plasma concentration via LC-MS/MS at 0, 1, 3, 6, 12, 24 hrs .
- Tissue Distribution : Use radiolabeled compound (¹⁴C) to quantify accumulation in liver, kidney, and brain .
- Toxicology : Conduct acute toxicity (OECD 423) with escalating doses (10–100 mg/kg) and monitor organ histopathology (liver/kidney sections) .
Q. What experimental approaches validate the compound’s mechanism of action in kinase inhibition?
- Methodological Answer :
- Kinase Assays : Use recombinant kinases (e.g., EGFR, JAK2) in ADP-Glo™ assays to measure inhibition (IC₅₀) .
- Western Blotting : Treat cancer cells (e.g., HeLa) with 10 µM compound and assess phosphorylation status of downstream targets (e.g., ERK, STAT3) .
- RNA Sequencing : Compare transcriptomic profiles of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
Research Gaps and Recommendations
- Synthetic Challenges : Improve yield in cyclocondensation via microwave-assisted synthesis (e.g., 150°C, 30 mins) .
- Biological Studies : Conduct proteomics to identify off-target effects and validate selectivity .
- Computational Gaps : Develop QSAR models incorporating 3D descriptors (e.g., MolSurf parameters) for better activity prediction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
